2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with an appropriate aldehyde to form the Schiff base. The final step involves the condensation of the Schiff base with acetohydrazide under controlled conditions .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid to facilitate the reactions .
Chemical Reactions Analysis
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide include other thiadiazole derivatives such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its nucleophilic properties and applications in polymerization reactions.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid: Used as a side-chain in the synthesis of cephem antibiotics.
The uniqueness of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H20N6OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H20N6OS/c1-3-21(4-2)12-7-5-11(6-8-12)10-17-18-13(22)9-14-19-20-15(16)23-14/h5-8,10H,3-4,9H2,1-2H3,(H2,16,20)(H,18,22)/b17-10+ |
InChI Key |
VYILMRFXXFTEDN-LICLKQGHSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N |
Origin of Product |
United States |
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